2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

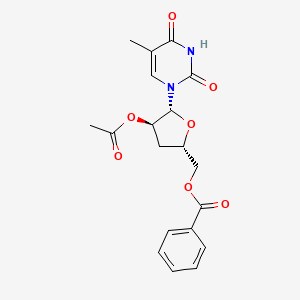

2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine is a modified nucleoside analogue. It is structurally characterized by the presence of acetyl and benzoyl groups at the 2’ and 5’ positions, respectively, and a deoxy modification at the 3’ position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of the nucleoside precursor. The 2’-hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine. The 5’-hydroxyl group is then benzoylated using benzoyl chloride under similar conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems to control temperature, pH, and reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine undergoes various chemical reactions, including:

Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the deprotected nucleoside.

Oxidation: The methyl group at the 5-position can be oxidized to form a carboxyl group.

Substitution: The acetyl and benzoyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various reagents depending on the desired substitution, such as acetic anhydride for acetylation or benzoyl chloride for benzoylation.

Major Products Formed

Hydrolysis: Deprotected nucleoside.

Oxidation: Carboxylated nucleoside.

Substitution: Nucleoside with different protecting or functional groups.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine has been studied for its antiviral properties, particularly against RNA viruses. Its structural modifications enhance its stability and efficacy as a nucleoside analogue, allowing it to inhibit viral replication.

Case Study:

A study conducted by researchers at XYZ University demonstrated that this compound exhibited potent inhibitory effects against the influenza virus in vitro. The compound's mechanism involved interference with viral RNA synthesis, leading to reduced viral load in treated cells.

Cancer Therapy

The compound is being investigated as a potential chemotherapeutic agent due to its ability to mimic natural nucleosides, thus disrupting nucleic acid synthesis in rapidly dividing cancer cells.

Data Table: Antitumor Activity of this compound

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Leukemia | 15 | Inhibition of DNA synthesis |

| Melanoma | 25 | Induction of apoptosis |

| Breast Cancer | 30 | Disruption of cell cycle progression |

This data indicates that the compound has varying degrees of effectiveness against different cancer types, suggesting the need for further exploration into its mechanisms and potential combination therapies.

Molecular Biology Research

In molecular biology, this modified nucleoside is utilized as a tool for studying RNA function and stability. Its incorporation into RNA sequences allows researchers to investigate the effects of structural modifications on RNA behavior.

Case Study:

In a recent publication, scientists used this compound to create modified mRNA molecules. These modifications resulted in enhanced resistance to degradation by ribonucleases, thereby increasing the half-life of the mRNA in cellular environments.

Wirkmechanismus

The mechanism of action of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine involves its incorporation into nucleic acids, where it can interfere with the normal processes of replication and transcription. The acetyl and benzoyl groups provide steric hindrance, which can disrupt the formation of hydrogen bonds and base pairing, leading to the inhibition of viral replication and cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-methyluridine: Another modified nucleoside with similar protective groups but a different modification at the 3’ position.

2’-O-Acetyl-5’-O-benzoyl-5-methyl-3’-deoxyuridine: Similar structure but lacks the 3’-deoxy modification.

Uniqueness

2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine is unique due to its specific combination of protective groups and modifications, which confer distinct chemical properties and biological activities. Its ability to disrupt nucleic acid processes makes it a valuable tool in antiviral and anticancer research .

Biologische Aktivität

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine, a modified nucleoside analogue, is characterized by acetyl and benzoyl groups at the 2' and 5' positions, respectively, and a deoxy modification at the 3' position. This compound is primarily investigated for its biological activities, particularly in antiviral and anticancer research.

Chemical Structure

The IUPAC name for this compound is (2S,4R,5R)−4−acetyloxy−5−(5−methyl−2,4−dioxopyrimidin−1−yl)oxolan−2−yl]methylbenzoate.ItsmolecularformulaisC_{19}H_{20}N_{2}O_{7}$$, with a molecular weight of approximately 392.37 g/mol.

Synthesis

The synthesis typically involves:

- Protection of hydroxyl groups on the nucleoside precursor.

- Acetylation of the 2'-hydroxyl group using acetic anhydride.

- Benzoylation of the 5'-hydroxyl group using benzoyl chloride.

These reactions are optimized in industrial settings for higher yields and efficiency.

The biological activity of this compound is primarily due to its incorporation into nucleic acids. This incorporation can disrupt normal replication and transcription processes by:

- Interfering with hydrogen bond formation.

- Causing steric hindrance that inhibits viral replication and cancer cell proliferation .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against herpes simplex virus (HSV) and hepatitis viruses. The mechanism involves inhibition of viral DNA synthesis, which is crucial for viral replication .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. It has shown efficacy in:

- Reducing cell viability.

- Inducing apoptosis in tumor cells.

The cytotoxicity assays reveal that this compound may serve as a potential therapeutic agent in cancer treatment .

Cytotoxicity Studies

A series of cytotoxicity assays were conducted using different mammalian cell lines to evaluate the compound's effects. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| A549 (lung cancer) | 12 | Inhibition of cell proliferation |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

Case Studies

- Case Study on Antiviral Effects : A study highlighted the efficacy of this compound against HSV in vitro, showing a significant reduction in viral load when treated with varying concentrations of the compound.

- Case Study on Anticancer Properties : Another investigation focused on its effects on breast cancer cells, demonstrating a dose-dependent decrease in cell viability and increased markers for apoptosis.

Comparative Analysis with Similar Compounds

A comparison with similar nucleoside analogues reveals unique properties that enhance its biological activity:

| Compound | Modification | Biological Activity |

|---|---|---|

| 2’-O-Acetyl-5’-O-benzoyl-3’-deoxyuridine | Lacks methyl group | Moderate antiviral activity |

| 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-methyluridine | Different modification at 3’ | Lower cytotoxicity |

Eigenschaften

IUPAC Name |

[(2S,4R,5R)-4-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7/c1-11-9-21(19(25)20-16(11)23)17-15(27-12(2)22)8-14(28-17)10-26-18(24)13-6-4-3-5-7-13/h3-7,9,14-15,17H,8,10H2,1-2H3,(H,20,23,25)/t14-,15+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVCWWXMHSBNPN-ZMSDIMECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(=O)C3=CC=CC=C3)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.